molecular formula C9H12N2O3 B1432067 ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate CAS No. 1553338-06-9

ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate

Cat. No. B1432067
M. Wt: 196.2 g/mol
InChI Key: PJUDNLZDECAGKB-UHFFFAOYSA-N
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Description

“Ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole derivatives can be prepared by various synthetic routes . For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .


Molecular Structure Analysis

The molecular formula of “3-(1-Methyl-1H-imidazol-5-yl)propanoic acid” is C7H10N2O2 . It has an average mass of 154.167 Da and a monoisotopic mass of 154.074234 Da .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Oxidative Photochemical Cyclization

Li et al. (2015) explored the oxidative photochemical cyclization of ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates to synthesize benzo[a]carbazoles. This process involves α-arylation and photocyclization using CuBr2, highlighting a novel application in organic synthesis (Li et al., 2015).

Synthesis of 1H-imidazole 3-oxides

Jasiński et al. (2008) reported the synthesis of new optically active 1H-imidazole 3-oxides derived from amino acid esters, demonstrating the compound's versatility in chemical synthesis (Jasiński et al., 2008).

Cytotoxicity Evaluation and DNA Interaction

Almeida et al. (2021) investigated the cytotoxicity of RuII-bipy complexes containing coumarin-based ligands for cancer treatment, where ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate played a role in the compound's structure. This highlights its potential in developing new cancer treatments (Almeida et al., 2021).

Synthesis and Structure of Copper(II) Complexes

Banerjee et al. (2013) explored the synthesis and properties of copper(II) complexes involving ethyl 1H-imidazol-5-ylacetic acid methyl ester. This work contributes to the understanding of metal-organic complexes, which are important in various fields including catalysis and materials science (Banerjee et al., 2013).

Corrosion Inhibition Properties

Ammal et al. (2018) studied the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, where derivatives of ethyl 1H-imidazol-5-yl played a role. This research is significant for industrial applications, particularly in protecting metals from corrosion (Ammal et al., 2018).

Safety And Hazards

The safety and hazards of a specific imidazole derivative would depend on its exact structure and use. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel drugs . Therefore, future research may focus on exploring new synthetic routes and applications for imidazole derivatives.

properties

IUPAC Name

ethyl 3-(3-methylimidazol-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-10-6-11(7)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUDNLZDECAGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate

CAS RN

1553338-06-9
Record name ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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